1-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxypropan-1-one
Description
This compound features a 1,3,4-oxadiazole core substituted with a 4-fluorophenyl group at the 5-position, linked to a piperidine ring at the 2-position. The piperidine moiety is further connected to a propan-1-one chain bearing a phenoxy group at the 2-position. The 1,3,4-oxadiazole scaffold is known for its electron-withdrawing properties and metabolic stability, making it a common pharmacophore in drug discovery . The 4-fluorophenyl group enhances lipophilicity and binding affinity to hydrophobic pockets in biological targets, while the phenoxy-propanone side chain may influence solubility and pharmacokinetic properties .
Properties
IUPAC Name |
1-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-2-phenoxypropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3/c1-15(28-19-5-3-2-4-6-19)22(27)26-13-11-17(12-14-26)21-25-24-20(29-21)16-7-9-18(23)10-8-16/h2-10,15,17H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFHXDSSGQHIKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)C2=NN=C(O2)C3=CC=C(C=C3)F)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxypropan-1-one typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The piperidine ring is then introduced through a nucleophilic substitution reaction. The final step involves the coupling of the fluorophenyl group to the oxadiazole-piperidine intermediate using a suitable coupling reagent .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxypropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes .
Scientific Research Applications
1-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxypropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity
Mechanism of Action
The mechanism of action of 1-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxypropan-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues with 1,3,4-Oxadiazole Cores
Key Observations :
- The piperidine ring in the target compound may enhance blood-brain barrier penetration compared to phenoxyphenyl analogs .
- Replacement of oxadiazole with thiadiazole (as in ) reduces metabolic stability due to sulfur’s susceptibility to oxidation.
- Phenoxypropanone in the target compound likely improves solubility over cyclopropane-carboxamide derivatives (e.g., ), which are more lipophilic.
Pharmacokinetic and Binding Properties
- Tankyrase Inhibitors (e.g., 3-(2,4-Difluorophenyl)-2-[1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]ethylsulfanyl]quinazolin-4-one): Docking score: 9.3 (vs. unquantified scores for the target compound) . The difluorophenyl group enhances target affinity compared to monoflurophenyl in the target compound.
- Antimicrobial Oxadiazoles (e.g., (E)-3-(4-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)methoxy)...prop-2-en-1-one): Hydroxyphenyl and methoxy groups improve water solubility but reduce membrane permeability compared to the target compound’s fluorophenyl-phenoxy combination .
Biological Activity
The compound 1-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxypropan-1-one is a novel chemical entity that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Structural Overview
The compound features a complex structure characterized by:
- A piperidine ring
- A phenoxypropanone moiety
- An oxadiazole ring containing a fluorophenyl substituent
This unique arrangement contributes to its biological properties.
Research indicates that compounds containing oxadiazole rings often exhibit diverse biological activities, including:
- Anticonvulsant Activity : Some derivatives of oxadiazoles have shown significant anticonvulsant effects in animal models, suggesting potential applications in epilepsy treatment. For instance, studies on related compounds demonstrated interactions with benzodiazepine receptors, which are critical for modulating neuronal excitability .
- Antitumor Activity : Compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation. Notably, certain oxadiazole derivatives have displayed potent antitumor effects against various cancer cell lines, indicating a promising avenue for cancer therapy .
Anticonvulsant Studies
A series of studies have evaluated the anticonvulsant properties of oxadiazole derivatives. For example:
- Model : PTZ (Pentylenetetrazol) and MES (Maximal Electroshock) models were employed.
- Findings : Compounds showed considerable activity in reducing seizure frequency and duration, implicating their potential as effective anticonvulsants .
Antitumor Studies
In vitro assays have been conducted to assess the cytotoxicity of the compound against various cancer cell lines:
- Cell Lines Tested : Mia PaCa-2, PANC-1, RKO, and LoVo.
- Results : The compound exhibited significant growth inhibition compared to controls, suggesting its role as a potential lead in anticancer drug development .
Data Tables
| Biological Activity | Model Used | Efficacy Observed | References |
|---|---|---|---|
| Anticonvulsant | PTZ | Significant reduction in seizure activity | |
| Antitumor | Mia PaCa-2 | IC50 = 15 µM (approx.) | |
| Antitumor | PANC-1 | IC50 = 20 µM (approx.) |
Case Study 1: Anticonvulsant Activity
In a study published in PubMed, researchers synthesized a series of 5-substituted oxadiazoles and tested their anticonvulsant properties. One compound demonstrated significant efficacy in both PTZ and MES models, suggesting that similar derivatives may yield promising results for treating epilepsy .
Case Study 2: Antitumor Activity
Another study focused on the antitumor efficacy of oxadiazole derivatives against human cancer cell lines. The results indicated that certain compounds led to apoptosis in cancer cells through caspase activation pathways. This highlights the potential of the oxadiazole framework for developing new anticancer agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
